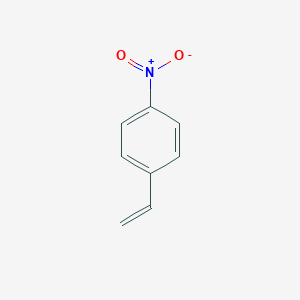

4-Nitrostyrene

Overview

Description

Mechanism of Action

Target of Action

The primary target of 4-Nitrostyrene, also known as 1-Nitro-4-vinylbenzene, is the enzyme 2,3-dichloro-1-propanol dehalogenase . This enzyme is found in Rhizobium sp. (strain NHG3) and plays a crucial role in the metabolism of halogenated compounds .

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function .

Biochemical Pathways

Research has shown that the compound can be involved in the chemoselective hydrogenation of nitroarenes . This process often requires precious metal catalysts and proceeds in an organic solvent .

Result of Action

The result of this compound’s action is the formation of 4-aminostyrene . This is achieved through the chemoselective hydrogenation of this compound, with over 99% selectivity at 100% conversion in an aqueous solvent under visible light irradiation .

Action Environment

The action of this compound is influenced by environmental factors such as light and the presence of certain catalysts. For instance, the chemoselective hydrogenation of this compound to 4-aminostyrene can be accelerated by photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots . This process is more efficient under visible light irradiation .

Biochemical Analysis

Biochemical Properties

4-Nitrostyrene has been found to participate in various biochemical reactions . It interacts with a range of enzymes, proteins, and other biomolecules, often serving as a substrate for enzymatic reactions . The nature of these interactions is complex and can vary depending on the specific conditions of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms can vary depending on the biochemical context and the specific biomolecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings highlight the importance of careful dosage control when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific pathways involved can vary depending on the biochemical context .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific localization can influence the biochemical reactions in which this compound participates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrostyrene can be synthesized through several methods:

Nitration of Styrene: This involves the nitration of styrene using nitric acid and sulfuric acid to introduce the nitro group at the para position.

Dehydrohalogenation of β-(4-nitrophenyl)ethyl bromide: This method involves the elimination of hydrogen bromide in the presence of a base such as triethanolamine.

Decarboxylation of 4-nitrocinnamic acid: This process uses quinoline and copper powder at elevated temperatures (160–165°C) to remove the carboxyl group.

Industrial Production Methods: Industrial production of this compound typically involves the nitration of styrene due to its simplicity and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

4-Nitrostyrene undergoes various chemical reactions, including:

Reduction: The nitro group can be selectively reduced to an amino group using catalysts such as copper nanoparticles on carbon dots under visible light irradiation. This reaction produces 4-aminostyrene.

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Ammonia borane and visible light irradiation in the presence of copper nanoparticles.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Substitution: Sodium methoxide or other strong nucleophiles in polar solvents.

Major Products:

Reduction: 4-Aminostyrene.

Oxidation: 4-Nitrobenzaldehyde or 4-nitrobenzoic acid.

Substitution: Various substituted nitrobenzenes depending on the nucleophile used.

Scientific Research Applications

4-Nitrostyrene has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound derivatives are explored for their potential use in drug development.

Comparison with Similar Compounds

4-Nitrostyrene can be compared with other nitro-substituted styrenes and nitrobenzenes:

3-Nitrostyrene: Similar to this compound but with the nitro group at the meta position. It exhibits different reactivity due to the position of the nitro group.

2-Nitrostyrene: The nitro group is at the ortho position, leading to steric hindrance and different chemical behavior.

4-Nitrobenzaldehyde: Lacks the vinyl group, making it less reactive in addition reactions but more reactive in nucleophilic aromatic substitution.

This compound is unique due to the combination of the nitro and vinyl groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in organic synthesis .

Properties

IUPAC Name |

1-ethenyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZHODLXYNDBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-54-7 | |

| Record name | Benzene, 1-ethenyl-4-nitro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70142845 | |

| Record name | Benzene, 1-ethenyl-4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-13-0 | |

| Record name | 4-Nitrostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene, p-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrostyrene (stabilized with TBC) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 4-Nitrostyrene has the molecular formula C8H7NO2 and a molecular weight of 151.15 g/mol.

A: Various spectroscopic techniques have been employed to characterize this compound. These include 1H NMR, 13C NMR [], IR, and UV-Vis spectroscopy [, ]. For instance, the intense blue color of the this compound derivative, 2,4-bis(4-nitrophenyl)pent-2-enedinitrile (BPD) anion, is characterized by a maximum absorbance (λm) at 582 nm with a molar absorptivity (ε) of 60000 L mol−1cm−1 in methanol [].

A: this compound serves as an excellent model compound in catalysis due to its two easily reducible groups, the nitro (-NO2) and the vinyl (C=C) groups. This allows researchers to investigate the chemoselectivity of catalysts, aiming for selective reduction of either the nitro group to an amine (-NH2) or the vinyl group to an alkyl group [, , , , , , , , ].

A: The hydrogenation of this compound can yield three main products: 4-vinylaniline, 4-ethylnitrobenzene, and 4-ethylaniline. Achieving high selectivity for a specific product is a significant challenge, as the reaction pathway is influenced by the catalyst and reaction conditions [, , , , ].

A: A wide range of catalysts have been studied for their activity and selectivity in this compound hydrogenation. These include graphene-encapsulated Ni and Pd nanoparticles [], carbon dots-induced Cu nanoparticles [, ], TiO2 supported Ni3Sn2 alloy catalysts [, ], and Pd@Ru core–shell nanocubes [].

A: Solvent selection significantly influences the reaction pathway. For example, Ni@C catalysts exhibit selectivity towards nitro group reduction in toluene, while N-doped Pd@NC-2 catalysts preferentially hydrogenate the C=C bond in cyclohexane [].

A: Light irradiation can enhance the catalytic activity of certain systems. For instance, Cu3P-CDs-Cu nanocomposites exhibit enhanced activity for this compound hydrogenation under sunlight irradiation due to the formation of an all-solid-state Z-scheme photocatalytic system []. Similarly, IrCo nanoalloys display unique light-induced local heating properties, promoting hydrogen transfer from ammonia borane to this compound [].

A: The choice of support material significantly impacts catalytic performance. For example, TiO2 supported Ni3Sn2 alloy catalysts show higher activity and selectivity compared to other metal oxide supports (Al2O3, ZrO2, SnO2, and CeO2) []. Similarly, amphiphilic mesoporous Co@Co-N-C@SBA-15 catalysts with a hydrophilic silica support demonstrate enhanced performance in aqueous solutions compared to their non-amphiphilic counterparts [].

A: Catalyst stability is crucial for reusability. Studies have shown that catalysts like graphene-encapsulated Ni and Pd [], carbon dots-induced Cu [], and TiO2 supported Ni3Sn2 [] retain their activity and selectivity over multiple cycles, indicating good stability.

A: Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms and rationalizing the selectivity of different catalysts for this compound hydrogenation [, , ]. These studies provide valuable insights into the interaction of this compound and its hydrogenation products with the catalyst surface, guiding the design of more efficient and selective catalysts.

A: The stability of this compound derivatives can be influenced by factors like pH and the presence of bases. For example, during the synthesis of peptides using α-cyano-4-nitrostyrene-β-yl esters, the formation of BPD as a byproduct was observed due to the presence of 4-nitrobenzyl cyanide impurity. This side reaction could be avoided by using a weaker base like N-methylmorpholine instead of triethylamine [].

ANone: As with any chemical, appropriate safety precautions should be taken when handling this compound. This includes wearing personal protective equipment and following established laboratory procedures. Disposal should be conducted according to local regulations and guidelines for hazardous waste management.

A: Researchers are exploring sustainable approaches for this compound utilization. For instance, the use of biomass-derived chitin as a support for Pt-Ni bimetallic catalysts in this compound hydrogenation offers a greener alternative to traditional support materials []. Additionally, the development of highly selective catalysts minimizes waste generation and promotes efficient resource utilization.

A: Various analytical techniques are employed to monitor the progress and analyze the products of reactions involving this compound. These include gas chromatography (GC) [], high-performance liquid chromatography (HPLC) [], nuclear magnetic resonance (NMR) spectroscopy [, , ], mass spectrometry (MS), and X-ray photoelectron spectroscopy (XPS) [].

A: this compound and its derivatives find applications beyond catalysis. For instance, 4-chloro-3-nitrostyrene serves as a precursor for reactive copolymers []. Additionally, polymers containing this compound units are explored for their potential in second-order nonlinear optics [].

A: Research on this compound has seen several milestones, including the development of highly chemoselective catalysts for its hydrogenation [, , , , , , , ]. Additionally, the utilization of this compound in synthesizing novel polymers with tailored properties marks another significant development [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

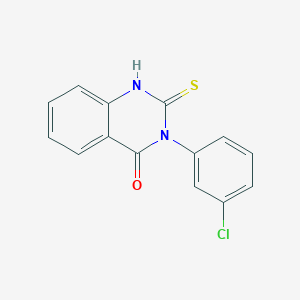

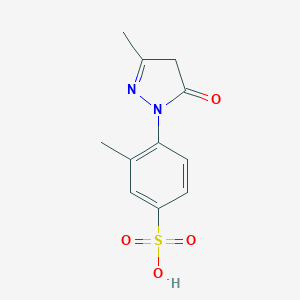

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)